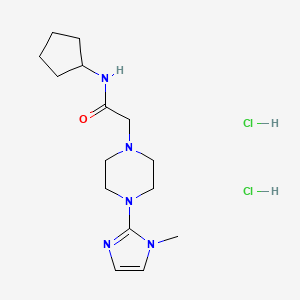
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C15H27Cl2N5O and its molecular weight is 364.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
ACAT Inhibitors for Cardiovascular Diseases
N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride derivatives have been explored for their potential as ACAT (Acyl-CoA:Cholesterol Acyltransferase) inhibitors. ACAT inhibitors are considered promising for the treatment of cardiovascular diseases due to their role in cholesterol metabolism. One study identified a compound with enhanced aqueous solubility and oral absorption, showing potent inhibitory activity against human ACAT-1 with selectivity over ACAT-2. This compound was advanced as a clinical candidate, suggesting potential applications in treating diseases related to ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Agents
Compounds related to this compound have shown significant antimicrobial properties. Specifically, derivatives have been synthesized with potent in vitro antimicrobial activity against a variety of pathogens. Such compounds could serve as the basis for developing new antimicrobial agents, particularly in overcoming resistance to current treatments (Rajkumar et al., 2014).
Anticancer Research
In the realm of oncology, derivatives of this compound have been synthesized and evaluated for their anticancer activity. Studies have indicated that certain derivatives exhibit significant in vitro anticancer activity against various human cancer cell lines, such as cervical and breast carcinoma. This suggests their potential application in the development of new therapeutic agents for cancer treatment (Boddu et al., 2018).
Novel Chemotherapeutic Approaches
Research has also explored the application of related compounds in developing novel metal-based chemotherapy against tropical diseases. Such studies highlight the versatility of these compounds in being integrated into metal complexes for enhanced therapeutic effects, offering new avenues for the treatment of diseases with significant global impact (Navarro et al., 2000).
Neuropharmacological Applications
Furthermore, compounds with a similar structure have demonstrated significant neuropharmacological properties, including anti-inflammatory and antihistaminic actions. This indicates potential applications in treating neuroinflammatory conditions and allergic reactions, providing a foundation for further research into their mechanisms of action and therapeutic potential (Stone et al., 1961).
Wirkmechanismus
Target of Action
The primary target of N-cyclopentyl-2-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)acetamide dihydrochloride is human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This enzyme plays a crucial role in the esterification of cholesterol, a key step in the absorption and transport of dietary cholesterol.
Mode of Action
This compound acts as a potent inhibitor of ACAT-1 . It binds to the enzyme, preventing it from catalyzing the esterification of cholesterol. This inhibition disrupts the normal function of ACAT-1, leading to changes in cholesterol metabolism.
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its high aqueous solubility . This property enhances its absorption and distribution in the body, contributing to its bioavailability.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-[4-(1-methylimidazol-2-yl)piperazin-1-yl]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O.2ClH/c1-18-7-6-16-15(18)20-10-8-19(9-11-20)12-14(21)17-13-4-2-3-5-13;;/h6-7,13H,2-5,8-12H2,1H3,(H,17,21);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHHPXQMDMVEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)CC(=O)NC3CCCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
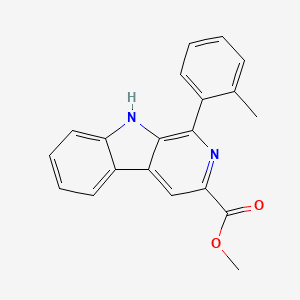
![3-{7-[(3,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2933072.png)
![2-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2933074.png)

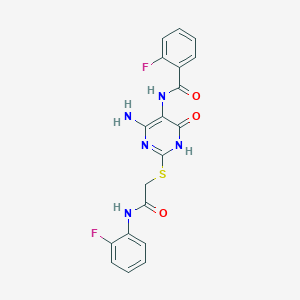
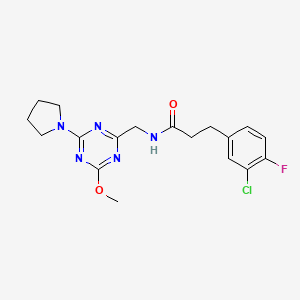

![5-methyl-3-(phenylamino)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2933082.png)
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2933084.png)
![6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2933087.png)
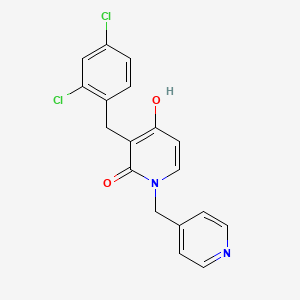
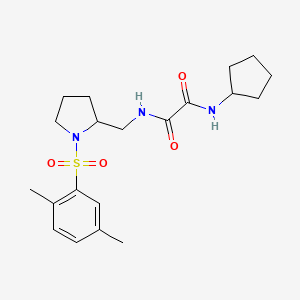
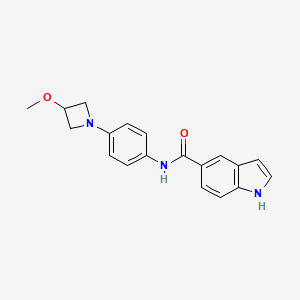
![N-[[1-(2-Methylpyrazol-3-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2933093.png)
